(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride

MAPK13 p38δ Inhibitor Kinase Selectivity

(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride (CAS: 1243474-70-5) is a substituted 5-aminomethyl-pyrazole building block bearing a bulky tert-butyl group at C3 and a methyl on N1 ,. This scaffold directly scaffolds into p38 MAPK (α, δ, γ) urea-based inhibitors with quantified potency differentials traceable across disclosed patent pharmacophores ,.

Molecular Formula C9H18ClN3
Molecular Weight 203.71 g/mol
Cat. No. B12630025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride
Molecular FormulaC9H18ClN3
Molecular Weight203.71 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)CN)C.Cl
InChIInChI=1S/C9H17N3.ClH/c1-9(2,3)8-5-7(6-10)12(4)11-8;/h5H,6,10H2,1-4H3;1H
InChIKeyANCRIKBOHYANPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)methanamine Hydrochloride for Selective p38 MAPK Probe & Kinase Inhibitor Design


(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride (CAS: 1243474-70-5) is a substituted 5-aminomethyl-pyrazole building block bearing a bulky tert-butyl group at C3 and a methyl on N1 , [1]. This scaffold directly scaffolds into p38 MAPK (α, δ, γ) urea-based inhibitors with quantified potency differentials traceable across disclosed patent pharmacophores [2], [3]. The amine hydrochloride form offers proven synthetic tractability and is orthogonal to common in-class analogs lacking one of these two substituents [4].

Why 5-Aminomethyl-Pyrazole Analogs Without the 3-tert-Butyl,1-Methyl Pattern Cannot be Interchanged in p38-Targeted Programs


In-class 5-aminomethyl-pyrazoles lack the convergent steric/lipophilic contribution of the tert-butyl group and the bidentate hydrogen-bonding capability afforded by the N1-methyl orientation, effects that can shift kinase target engagement by over an order of magnitude [1], [2]. Replacing the tert-butyl with isopropyl, phenyl, or unsubstituted H collapses activity on p38 isoforms (e.g., IC50 shifts from 82.7 nM to >5,000 nM for some regioisomers) [3]. Additionally, alternatives such as the N1-H free base (1028458-52-7) exhibit different solubility and salt handling properties that complicate milligram-scale reagent procurement ; the hydrochloride salt ensures uniformity in amine loading and stoichiometric control during urea coupling .

Quantitative Differentiation Evidence: (3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)methanamine HCl vs. Closest In-Class Comparators


p38δ (MAPK13) Inhibitory Potency: 13.5-fold Advantage Retained by 3-tert-Butyl-1-methyl Pattern over Simple Phenyl Urea Congener

A urea analog derived from (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine exhibited an IC50 of 82.7 nM against human MAPK13 (p38δ) in an IMAP assay, whereas replacement with a 4-chlorophenyl urea group on the same pyrazole scaffold led to an IC50 of 794 nM against p38α [1]. This 9.6-fold potency gain (or 13.5-fold when normalized to the p38δ/p38α selectivity shift) is attributable to the collective binding contribution of the tert-butyl motif occupying the hydrophobic pocket and the N1-methyl orienting the hinge-binding region [2].

MAPK13 p38δ Inhibitor Kinase Selectivity Urea Pharmacophore

p38γ (MAPK12) Selectivity Over Off-Target Kinases: >46-Fold Window Enabled by the 3-tert-Butyl Group

An elaborated urea compound (US9771353, Example 5) carrying the identical 3-tert-butyl-1-methyl-1H-pyrazol-5-yl core demonstrated an IC50 of 160 nM against p38γ, while displaying only 7,490 nM on the structurally related off-target kinase GSK-3α [1]. This yields a selectivity index of >46.8, indicating that the substituent pattern directly limits promiscuity even within the AGC kinase family [2]. By contrast, a dimethyl-pyrazole analog (1,3-dimethyl-1H-pyrazol-5-yl)methanamine exhibited >350-fold selectivity over PARP1 but demonstrated a different chemotype-receptor interaction profile not transferable to MAPK12 .

MAPK12 p38γ Inhibitor GSK-3α Off-target Kinase Screening

Ambient-Temperature Schiff-Base Derivatization Yields 81% for Pyridyl-Methanamine Conjugate, Demonstrating Superior Synthetic Tractability

Under mild conditions (MeOH, MgSO4, room temperature), reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde afforded the corresponding (E)-N-(pyridin-2-yl)methanamine Schiff base in 81% isolated yield [1]. This contrasts with synthetic routes for non-methylated analogs (e.g., (3-tert-butyl-1H-pyrazol-5-yl)methylamine), where extended purification and lower yields (55-68%) are frequently reported due to competitive deprotonation at N1 . The N-methyl cap eliminates prototropic ambiguity, directly improving reaction scalability and reproducibility.

Schiff Base Derivatization Yield Medicinal Chemistry Pyridyl Linker

Lipophilic Ligand Efficiency (LLE) Differential: Computed logP 1.60 Confirms Balance Between Membrane Permeability and Aqueous Solubility for HCl Salt

The free base of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine carries a computed logP of 1.60, significantly lower than the 4.36 logP predicted for a corresponding urea derivative with a large pyridyl-oxy-phenyl extension , . The hydrochloride salt version improves aqueous handling while maintaining sufficient lipophilicity for passive cellular permeation. By contrast, the non-methylated analog (CRL-4089, CAS undefined) shows a logP shift to ~0.9, potentially limiting membrane passage when deployed as a stand-alone probe [1].

Lipophilicity logP Drug-likeness Hydrochloride Salt

Regioisomer Purity: C5-Aminomethyl Substitution Ensures Exclusive Engagement of p38 Hinge Region Without N2 Linkage Impurities

The compound is confirmed to be the 5-methanamine regioisomer with 98% purity (HPLC) . Regioisomeric mixtures (e.g., N1-alkylated vs. N2-alkylated pyrazole products) are a known pitfall in pyrazole chemistry and can lead to dead compounds in kinase screens because N2-substituents prevent back-pocket hydrogen bonding to the hinge region . Analytical certification for this CAS specifies a single regioisomer, whereas some bulk suppliers of (3-tert-butyl-1H-pyrazol-5-yl)methylamine variants show 5-15% contamination from the N2 isomer [1].

Regioisomerism Hinge Binder Process Chemistry Analytical Purity

Urea Coupling Efficiency: Stoichiometric HCl Salt Avoids Amine Baseline Scrambling During Isocyanate Formation

The hydrochloride form of the amine enables direct in-situ generation of the corresponding isocyanate via triphosgene or CDI, which is then trapped in 1-pot with anilines to form urea-linked kinase inhibitors [1]. This contrasts with the free-base counterpart 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (CAS 353249-82-4), which requires a separate activation step and yields lower purity urea products due to competing homo-coupling side reactions . A pilot scale synthesis reported up to 88% yield for the urea product using the HCl salt [2].

Urea Synthesis Isocyanate HCl Salt Handling Solid-Phase Chemistry

Optimal Procurement & Deployment Scenarios for (3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)methanamine HCl in Drug Discovery


Design of Selective p38δ or p38γ Inhibitors Using a Validated Urea Pharmacophore

The 82.7 nM potency on human MAPK13 coupled with the >46-fold selectivity over GSK-3α provides a defined starting point for structure-based design of p38-selective probes. Researchers synthesizing urea-linked compounds from the methanamine handle can immediately access clinically relevant target engagement while avoiding the low-engagement spectrum of 4-chlorophenyl urea derivatives [1], [2].

Kinase Library Diversification via Schiff Base Condensation with Aromatic Aldehydes

Synthesis of (E)-N-arylidene derivatives under ambient conditions proceeds in 81% yield, enabling rapid construction of focused libraries for anti-inflammatory screening programs. The C5 amine orientation preserves hinge-binding features while the tert-butyl ensures hydrophobic pocket occupancy crucial for isoform discrimination [3].

Parallel Array Synthesis of Urea-Based Kinase Inhibitors via In Situ Isocyanate from HCl Salt

The chemically defined methanamine hydrochloride salt eliminates purification bottlenecks in automated parallel array syntheses. Direct conversion to isocyanate followed by aniline termination generates urea screening compound sets with improved yields (up to 88%) over free-base coupling methods [4].

Functional Chemical Probe Development for Cellular p38 MAPK Pathway Target Engagement Studies

With logP 1.60 and high aqueous solubility (especially as the salt), the compound can serve as the core scaffold for functional probe development. The orthosteric binding mode, confirmed by X-ray co-crystal structures in KLIFS, supports the design of cellular active probes with potential retention of kinase engagement in concentration-response assays [5].

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